molecular formula C13H24O2 B8559080 Tert-butyl non-2-enoate CAS No. 118561-53-8

Tert-butyl non-2-enoate

Cat. No.: B8559080
CAS No.: 118561-53-8
M. Wt: 212.33 g/mol
InChI Key: GEEKVCHWVSBENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl non-2-enoate is a useful research compound. Its molecular formula is C13H24O2 and its molecular weight is 212.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

118561-53-8

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

tert-butyl non-2-enoate

InChI

InChI=1S/C13H24O2/c1-5-6-7-8-9-10-11-12(14)15-13(2,3)4/h10-11H,5-9H2,1-4H3

InChI Key

GEEKVCHWVSBENL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-3-(trifluoromethanesulfonyloxy)-non-2-enoic acid tert-butyl ester 29-6 (100 mg, 0.20 mmol) in toluene (2.5 mL) was added palladium(tetrakis)-triphenylphosphine (23 mg, 0.020 mmol), benzo[b]thiophene-2-boronic acid (50 mg, 0.41 mmol) and potassium carbonate (56 mg, 0.41 mmol). The resulting suspension was heated at 90-100° C. for 2 hours, and then was allowed to cool to ambient temperature. The reaction mixture was then poured into saturated aqueous sodium hydrogen carbonate and extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, dried with anhydrous magnesium sulfate, filtered, and concentrated at reduced pressure. The resulting oil was purified by flash column chromatography over silica gel with 4:1 ethyl acetate/hexanes to give 29-7b as a colorless oil.
Name
9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-3-(trifluoromethanesulfonyloxy)-non-2-enoic acid tert-butyl ester
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
palladium(tetrakis)-triphenylphosphine
Quantity
23 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
56 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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